Ethyl (5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
CAS No.: 1351607-94-7
Cat. No.: VC6754658
Molecular Formula: C12H18N4O3S
Molecular Weight: 298.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351607-94-7 |
|---|---|
| Molecular Formula | C12H18N4O3S |
| Molecular Weight | 298.36 |
| IUPAC Name | ethyl N-[5-(ethylcarbamoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate |
| Standard InChI | InChI=1S/C12H18N4O3S/c1-3-13-11(17)16-6-5-8-9(7-16)20-10(14-8)15-12(18)19-4-2/h3-7H2,1-2H3,(H,13,17)(H,14,15,18) |
| Standard InChI Key | WUXSDNSDNZATPB-UHFFFAOYSA-N |
| SMILES | CCNC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)OCC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, ethyl N-[5-(ethylcarbamoyl)-6,7-dihydro-4H-[1, thiazolo[5,4-c]pyridin-2-yl]carbamate, reflects its bicyclic architecture. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 1351607-94-7 |
| Molecular Formula | |
| Molecular Weight | 298.36 g/mol |
| SMILES | CCNC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)OCC |
| InChIKey | WUXSDNSDNZATPB-UHFFFAOYSA-N |
The thiazolopyridine core consists of a six-membered dihydropyridine ring fused to a five-membered thiazole ring. Substituents at positions 2 and 5 include an ethyl carbamate and ethylcarbamoyl group, respectively.
Structural Analogues
Comparisons to related compounds highlight functional group influences:
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5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS 259809-24-0): Shares the same bicyclic backbone but lacks the carbamate and carbamoyl substituents, resulting in a simpler structure () .
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Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride (CAS 1186663-33-1): Features an ethyl ester at position 2 and a hydrochloride salt, enhancing solubility .
Synthesis and Optimization
Synthetic Pathways
The synthesis of ethyl (5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate involves multistep reactions:
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Core Formation: Cyclocondensation of thiourea derivatives with appropriately substituted dihydropyridines generates the thiazolopyridine ring.
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Functionalization:
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Ethylcarbamoyl Introduction: Amidation at position 5 using ethyl isocyanate or carbamoyl chloride.
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Ethyl Carbamate Addition: Reaction of the amino group at position 2 with ethyl chloroformate.
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Key challenges include regioselectivity during cyclization and minimizing side reactions during functionalization. Optimizing solvent polarity (e.g., dichloromethane vs. DMF) and catalysts (e.g., triethylamine) improves yields.
Analytical Characterization
While experimental data for this compound are sparse, analogous thiazolopyridines are characterized via:
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NMR Spectroscopy: Distinct signals for the ethyl groups ( ppm for CH3) and carbonyl carbons ( ppm) .
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Mass Spectrometry: Molecular ion peaks at m/z 298.36 confirm the molecular weight.
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
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Substituent Effects:
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Core Modifications: Saturation of the pyridine ring (4,5,6,7-tetrahydro) enhances conformational flexibility, favoring interactions with allosteric binding sites .
Pharmacokinetic and Toxicological Considerations
Absorption and Metabolism
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